1-benzyl-N-cycloheptylpiperidin-4-amine
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Overview
Description
1-Benzyl-N-cycloheptylpiperidin-4-amine is a synthetic compound belonging to the piperidine class of chemicals. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom. This particular compound is characterized by the presence of a benzyl group attached to the nitrogen atom and a cycloheptyl group attached to the piperidine ring. It has a molecular formula of C19H30N2 and a molecular weight of 286.4549 g/mol .
Preparation Methods
The synthesis of 1-benzyl-N-cycloheptylpiperidin-4-amine typically involves the reductive amination of 1-benzyl-4-piperidone with cycloheptylamine. The reaction is carried out using sodium triacetoxyborohydride as the reducing agent. The general procedure involves mixing 1-benzyl-4-piperidone, cycloheptylamine, and sodium triacetoxyborohydride in a suitable solvent, followed by stirring at room temperature until the reaction is complete . The product is then purified to obtain the desired compound as a colorless oil .
Chemical Reactions Analysis
1-Benzyl-N-cycloheptylpiperidin-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: It can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The benzyl group can be substituted with other functional groups using appropriate reagents and conditions.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield the corresponding amine and carboxylic acid derivatives.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various acids and bases for hydrolysis. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1-Benzyl-N-cycloheptylpiperidin-4-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other piperidine derivatives and complex organic molecules.
Medicine: Research has explored its potential as a lead compound for developing new pharmaceuticals targeting various diseases.
Industry: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 1-benzyl-N-cycloheptylpiperidin-4-amine involves its interaction with specific molecular targets and pathways. For example, in antifungal applications, it targets ergosterol biosynthesis in fungal cells, disrupting cell membrane integrity and leading to cell death . The compound’s interaction with other biological targets and pathways is an area of ongoing research.
Comparison with Similar Compounds
1-Benzyl-N-cycloheptylpiperidin-4-amine can be compared with other piperidine derivatives such as:
1-Benzylpiperidin-4-amine: Similar in structure but lacks the cycloheptyl group, which may result in different biological activities and chemical properties.
N-Benzyl-4-piperidone: Another related compound used as an intermediate in the synthesis of various piperidine derivatives.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and potential biological activities compared to other piperidine derivatives.
Properties
IUPAC Name |
1-benzyl-N-cycloheptylpiperidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2/c1-2-7-11-18(10-6-1)20-19-12-14-21(15-13-19)16-17-8-4-3-5-9-17/h3-5,8-9,18-20H,1-2,6-7,10-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVXKCZITTCDJNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC2CCN(CC2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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